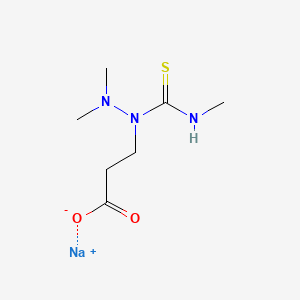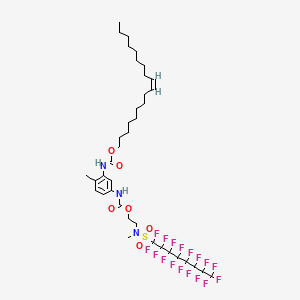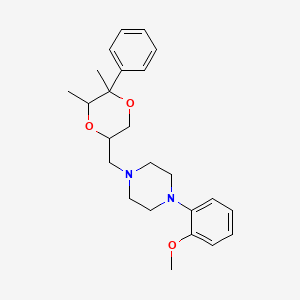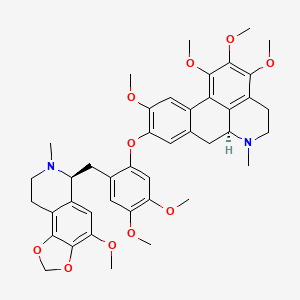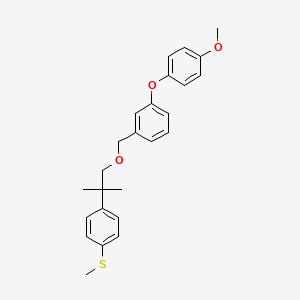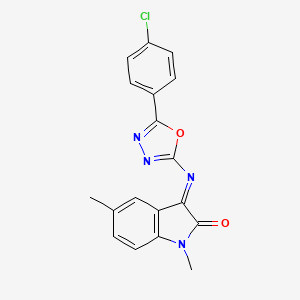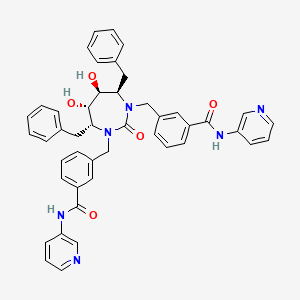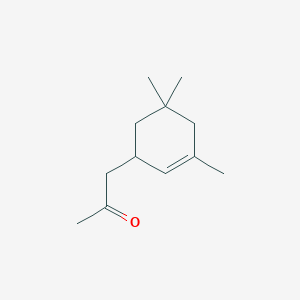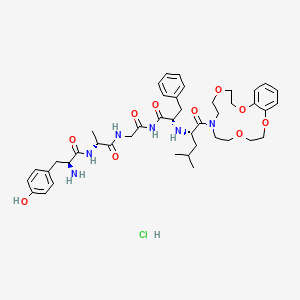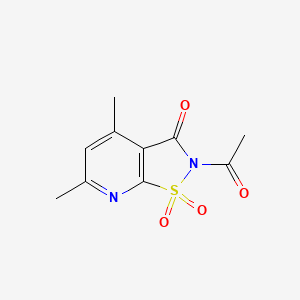
Propanoic acid, 3-(3-isocyano-2-cyclopenten-1-ylidene)-, (Z)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Propanoic acid, 3-(3-isocyano-2-cyclopenten-1-ylidene)-, (Z)- is an organic compound with the molecular formula C9H9NO2 This compound features a unique structure characterized by the presence of an isocyano group and a cyclopentenylidene moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of propanoic acid, 3-(3-isocyano-2-cyclopenten-1-ylidene)-, (Z)- typically involves the reaction of cyclopentadiene with isocyanides under specific conditions. The reaction is carried out in the presence of a base, such as sodium hydride, and an appropriate solvent, like tetrahydrofuran (THF). The reaction mixture is stirred at room temperature for several hours to yield the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the product.
Analyse Chemischer Reaktionen
Types of Reactions
Propanoic acid, 3-(3-isocyano-2-cyclopenten-1-ylidene)-, (Z)- can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The isocyano group can participate in nucleophilic substitution reactions, where nucleophiles replace the isocyano group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or alcohols in the presence of a base.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Substituted cyclopentenylidene derivatives.
Wissenschaftliche Forschungsanwendungen
Propanoic acid, 3-(3-isocyano-2-cyclopenten-1-ylidene)-, (Z)- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of novel materials and chemical intermediates.
Wirkmechanismus
The mechanism of action of propanoic acid, 3-(3-isocyano-2-cyclopenten-1-ylidene)-, (Z)- involves its interaction with specific molecular targets. The isocyano group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to modulation of their activity. The cyclopentenylidene moiety can interact with hydrophobic pockets in biological molecules, influencing their function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Propanoic acid, 3-(3-isocyano-2-cyclopenten-1-ylidene)-, (E)-
- Cyclopentadiene derivatives
- Isocyanide compounds
Uniqueness
Propanoic acid, 3-(3-isocyano-2-cyclopenten-1-ylidene)-, (Z)- is unique due to the specific configuration of its isocyano and cyclopentenylidene groups. This configuration imparts distinct chemical reactivity and biological activity compared to similar compounds.
Eigenschaften
CAS-Nummer |
90987-29-4 |
|---|---|
Molekularformel |
C9H9NO2 |
Molekulargewicht |
163.17 g/mol |
IUPAC-Name |
(3Z)-3-(3-isocyanocyclopent-2-en-1-ylidene)propanoic acid |
InChI |
InChI=1S/C9H9NO2/c1-10-8-4-2-7(6-8)3-5-9(11)12/h3,6H,2,4-5H2,(H,11,12)/b7-3- |
InChI-Schlüssel |
SBHNPHNIVBXIMQ-CLTKARDFSA-N |
Isomerische SMILES |
[C-]#[N+]C1=C/C(=C\CC(=O)O)/CC1 |
Kanonische SMILES |
[C-]#[N+]C1=CC(=CCC(=O)O)CC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



